molecular formula C13H20O5 B8332980 (S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone

(S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone

Cat. No.: B8332980
M. Wt: 256.29 g/mol
InChI Key: IKOAYBMYVQZXPV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

diethyl 2-[(1S)-3-oxocyclohexyl]propanedioate

InChI

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h9,11H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

IKOAYBMYVQZXPV-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C([C@H]1CCCC(=O)C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1CCCC(=O)C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step 1 (3-Oxo-cyclohexyl)-malonic acid diethyl ester was prepared in 88% yield from cyclohexenone by the method described above for the synthesis of 2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester: 1H NMR (300 MHz, CDCl3) δ 4.44-4.12 (m, 4H), 2.88-1.22 (m, 16H).
Quantity
0 (± 1) mol
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reactant
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2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of cyclohex-2-enone (3.05 mL, 30 mmol) and diethyl malonate (4.58 mL, 30.0 mmol) in THF (30 mL) was treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (4.52 mL, 30.0 mmol) and heated at 50° C. for 16 h. The cooled mixture was poured into EtOAc and washed sequentially with 1M aqueous HCl and brine. The combined aqueous layers were extracted with EtOAc, and the combined organic phases were dried and concentrated to give diethyl 2-(3-oxocyclohexyl)malonate as an oil (8.0 g), used without further purification. Mass spectrum m/z 257 (M+H)+.
Quantity
3.05 mL
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reactant
Reaction Step One
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4.58 mL
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reactant
Reaction Step One
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4.52 mL
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reactant
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Quantity
30 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Into a 1 L round-bottom flask was placed a solution of cyclohex-2-en-1-one (15.00 g, 156.04 mmol, 1.00 equiv) in anhydrous THF (300 mL). 1,3-diethyl 2-bromopropanedioate (56.00 g, 234.25 mmol, 1.50 equiv), In powder (18.00 g, 1.00 equiv) and TMSCl (87.00 g, 800.81 mmol, 5.00 equiv) were added under nitrogen. The resulting solution was stirred for 30 min at room temperature and quenched by the addition of 200 mL of saturated aqueous sodium carbonate, extracted with 3×300 mL of ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5) to give 1,3-diethyl 2-(3-oxocyclohexyl)propanedioate (28.50 g, 71%) as a yellow oil.
Quantity
15 g
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reactant
Reaction Step One
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56 g
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reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
18 g
Type
reactant
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Quantity
87 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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